molecular formula C8H12ClN3O2S B2632624 Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride CAS No. 2445786-83-2

Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride

Cat. No.: B2632624
CAS No.: 2445786-83-2
M. Wt: 249.71
InChI Key: FOZKQJLTLNMUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride typically involves the reaction of pyrrolidine with a thiadiazole derivative. One common method involves the cyclization of a hydrazonoyl chloride with a suitable thiadiazole precursor under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the removal of impurities and the isolation of the final product in its hydrochloride salt form. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate
  • Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrobromide
  • Ethyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate

Uniqueness

Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly suitable for certain applications in medicinal chemistry and drug development .

Properties

IUPAC Name

methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.ClH/c1-13-8(12)7-11-10-6(14-7)5-3-2-4-9-5;/h5,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZKQJLTLNMUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(S1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.